Cas no 2229412-56-8 (1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one)

1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one
- 2229412-56-8
- 1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one
- EN300-1967159
-
- インチ: 1S/C12H11F3O2/c1-7(16)12(4-5-12)9-3-2-8(6-10(9)13)17-11(14)15/h2-3,6,11H,4-5H2,1H3
- InChIKey: OEJHEZOYISOGKN-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1(C(C)=O)CC1)OC(F)F
計算された属性
- せいみつぶんしりょう: 244.07111408g/mol
- どういたいしつりょう: 244.07111408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26.3Ų
1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967159-5.0g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 5g |
$3105.0 | 2023-05-31 | ||
Enamine | EN300-1967159-0.25g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 0.25g |
$985.0 | 2023-09-16 | ||
Enamine | EN300-1967159-0.05g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 0.05g |
$900.0 | 2023-09-16 | ||
Enamine | EN300-1967159-1g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 1g |
$1070.0 | 2023-09-16 | ||
Enamine | EN300-1967159-10g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 10g |
$4606.0 | 2023-09-16 | ||
Enamine | EN300-1967159-1.0g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 1g |
$1070.0 | 2023-05-31 | ||
Enamine | EN300-1967159-0.5g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 0.5g |
$1027.0 | 2023-09-16 | ||
Enamine | EN300-1967159-0.1g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 0.1g |
$943.0 | 2023-09-16 | ||
Enamine | EN300-1967159-2.5g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 2.5g |
$2100.0 | 2023-09-16 | ||
Enamine | EN300-1967159-10.0g |
1-{1-[4-(difluoromethoxy)-2-fluorophenyl]cyclopropyl}ethan-1-one |
2229412-56-8 | 10g |
$4606.0 | 2023-05-31 |
1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one 関連文献
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-oneに関する追加情報
1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one: A Comprehensive Overview
The compound 1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one (CAS No: 2229412-56-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a cyclopropane ring fused with a fluorophenyl group and a ketone functional group. The presence of the difluoromethoxy and fluoro substituents on the phenyl ring introduces interesting electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The cyclopropyl moiety is known to enhance the stability and bioavailability of compounds, while the ketone group provides a versatile site for further functionalization. Researchers have also explored the use of this compound as a building block in synthesizing more complex molecules with enhanced pharmacological profiles.
The synthesis of 1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one involves a multi-step process that typically begins with the preparation of the phenolic precursor. The introduction of the difluoromethoxy group is achieved through nucleophilic aromatic substitution, followed by cyclization to form the cyclopropane ring. The final step involves ketone formation, which is carefully optimized to ensure high yield and purity.
One of the most promising applications of this compound lies in its ability to act as a template for constructing biologically active molecules. For instance, recent research has demonstrated its utility in the synthesis of Hsp90 inhibitors, which are critical targets in cancer therapy due to their role in protein folding and stability. The fluoro substituent on the phenyl ring enhances lipophilicity, which is essential for membrane permeability and intracellular activity.
In addition to its pharmaceutical applications, this compound has also found use in materials science, particularly in the development of advanced polymers and coatings. The cyclopropane ring contributes to the mechanical strength of these materials, while the difluoromethoxy group imparts resistance to environmental degradation.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to ensure its safe disposal and minimize ecological impact. Studies have shown that under aerobic conditions, this compound undergoes rapid microbial degradation, producing innocuous byproducts such as carbon dioxide and water.
In conclusion, 1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one (CAS No: 2229412-56-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry, offering opportunities for innovation in drug discovery, materials science, and environmental technology.
2229412-56-8 (1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one) 関連製品
- 3419-32-7(Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate)
- 1259287-72-3(methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate)
- 482646-87-7(<br>2-[5-(4-Hydroxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-N-naphthal en-1-yl-acetamide)
- 1857035-40-5(2,2,2-Trifluoro-1-[3-hydroxy-3-(methoxymethyl)azetidin-1-yl]ethan-1-one)
- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)
- 2227778-49-4((2R)-1-(2-chloro-6-methylpyridin-4-yl)propan-2-ol)
- 2321346-03-4((2E)-1-4-(thiolan-3-yl)-1,4-diazepan-1-yl-3-(thiophen-3-yl)prop-2-en-1-one)
- 443672-27-3(3-(piperidin-4-yl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 1187862-39-0(3-(3-methylbutyl)-1H-pyrazol-5-amine)
- 1261786-93-9(4-(3-(Trifluoromethyl)phenyl)picolinaldehyde)



